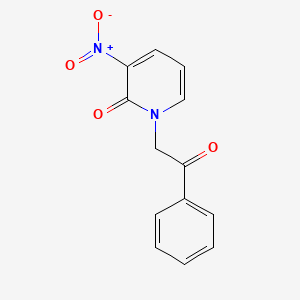

3-nitro-1-(2-oxo-2-phenylethyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-nitro-1-phenacylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-12(10-5-2-1-3-6-10)9-14-8-4-7-11(13(14)17)15(18)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZUXZFCUKXUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=CC=C(C2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-(2-oxo-2-phenylethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could involve the nitration of a precursor compound, followed by the introduction of the oxo-phenylethyl group. The reaction conditions may include the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-(2-oxo-2-phenylethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas or metal hydrides.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents for these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a nitro group and a pyridine ring, which are significant for its biological activity. The chemical structure can be represented as follows:

Anticancer Activity

Research indicates that derivatives of 3-nitro-1-(2-oxo-2-phenylethyl)pyridin-2(1H)-one exhibit anticancer properties . For instance, compounds with similar structural motifs have shown selective cytotoxicity against various cancer cell lines while sparing normal cells. A study published in the Bull. Chem. Soc. Ethiop. highlighted the synthesis of pyrrolo[2,3-b]pyridine derivatives that demonstrated significant anticancer activity, suggesting that modifications on the pyridine scaffold can enhance efficacy against tumors .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Preliminary studies suggest that it exhibits significant effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential for development as an antimicrobial agent .

Enzyme Inhibition

This compound may act as an enzyme inhibitor in metabolic pathways relevant to neurodegenerative diseases. Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation .

Case Study: Synthesis and Biological Evaluation

A recent study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that certain modifications led to enhanced anticancer and antimicrobial properties compared to the parent compound .

Mechanism of Action

The mechanism of action of 3-nitro-1-(2-oxo-2-phenylethyl)pyridin-2(1H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting their function. The nitro group could participate in redox reactions, while the pyridinone ring might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

Key Observations :

- Bulkier Substituents : The 2-oxo-2-phenylethyl group in the target compound introduces steric hindrance, which may reduce metabolic stability compared to smaller substituents like -CF₃ or -Cl .

- Amino vs. Nitro: Replacing the nitro group with an amino (-NH₂) group (e.g., 3-amino-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one) alters solubility and hydrogen-bonding capacity, making it more suitable for drug design .

Table 2: Functional Comparisons

Key Differences :

- Therapeutic Relevance: Unlike the target compound, analogs like pyridinone-UC781 and thiazole hybrids are optimized for specific biological targets (e.g., HIV reverse transcriptase, cancer pathways) .

- Positional Effects: Anti-allodynic activity in 3-aryl/5-phenylamino derivatives highlights the importance of substituent placement for receptor binding .

Biological Activity

3-Nitro-1-(2-oxo-2-phenylethyl)pyridin-2(1H)-one, a compound with the molecular formula , has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

The compound is characterized by a nitro group attached to a pyridine ring, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

1. Antimicrobial Activity

Nitro-containing compounds are recognized for their antimicrobial properties. Research indicates that 3-nitro derivatives can act against various microorganisms by generating reactive intermediates that damage DNA and lead to cell death. For example, nitro compounds like metronidazole exhibit this mechanism effectively, suggesting potential applications for this compound in treating infections caused by resistant strains of bacteria .

2. Anti-inflammatory Effects

A significant area of research focuses on the anti-inflammatory properties of this compound. Studies have demonstrated that it acts as an Nrf2 activator, which plays a crucial role in protecting against inflammatory bowel disease (IBD). In experimental models, oral administration of the compound significantly reduced colonic inflammation by inhibiting the NLRP3 inflammasome pathway, which is pivotal in the inflammatory response .

Table 1: Summary of Anti-inflammatory Effects in Animal Models

The mechanisms underlying the biological activities of this compound are multifaceted:

- Nrf2 Activation : The compound induces the expression of antioxidant genes by activating the Nrf2 pathway, thereby enhancing cellular defense against oxidative stress.

- NLRP3 Inflammasome Inhibition : It inhibits the activation of the NLRP3 inflammasome, leading to decreased production of pro-inflammatory cytokines like IL-1β. This mechanism is crucial for its protective effects in models of IBD .

Case Studies

Several case studies have highlighted the efficacy of 3-nitro derivatives in various health conditions:

- Colorectal Adenomas Prevention : In a study involving AOM-DSS models, the compound demonstrated protective effects against colorectal adenomas by modulating inflammatory responses and promoting apoptosis in tumor cells .

- Antimicrobial Testing : Various derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration into their clinical applications .

Q & A

Q. How to scale up synthesis while maintaining reaction efficiency and safety (given the nitro group’s explosive risk)?

- Guidelines:

- Batch vs. Flow Chemistry: Implement continuous flow reactors to mitigate thermal runaway risks.

- In Situ Nitration Monitoring: Use inline FTIR to detect hazardous intermediate concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.